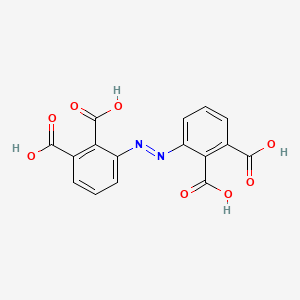![molecular formula C6H5N5O2 B14401144 3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one CAS No. 88002-32-8](/img/structure/B14401144.png)
3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that features a pyrazine ring attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of pyrazin-2-amine with a suitable oxadiazole precursor. One common method involves the cyclization of an amidoxime with an acid chloride or other reactive carboxylic acid derivatives in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazolium salts.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to ring-opening or other structural changes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazolium salts, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also features a pyrazine ring and is used as an HPK1 inhibitor.
1,2,4-Oxadiazolium Salts: These salts are derived from oxadiazoles and have similar reactivity and applications.
Uniqueness
3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one is unique due to its specific combination of a pyrazine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and drug discovery.
Eigenschaften
CAS-Nummer |
88002-32-8 |
|---|---|
Molekularformel |
C6H5N5O2 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
3-(pyrazin-2-ylamino)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C6H5N5O2/c12-6-10-5(11-13-6)9-4-3-7-1-2-8-4/h1-3H,(H2,8,9,10,11,12) |
InChI-Schlüssel |
PJMNQHPUYMTTFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)NC2=NOC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)



![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)



![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)


